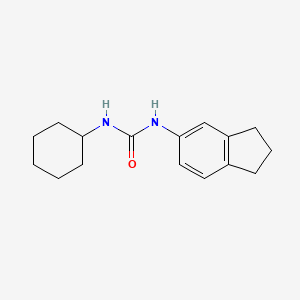
N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea
Overview
Description
N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research to study the role of GSK-3 in various cellular processes.
Mechanism of Action
N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea works by inhibiting the activity of GSK-3. GSK-3 is a key regulator of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. In the absence of Wnt signaling, GSK-3 phosphorylates and targets beta-catenin for degradation, preventing its accumulation in the nucleus and transcriptional activation of Wnt target genes. Inhibition of GSK-3 by N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea stabilizes beta-catenin and activates the Wnt signaling pathway.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have a number of biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells by activating the Wnt signaling pathway. It also enhances the reprogramming efficiency of induced pluripotent stem cells by promoting the expression of pluripotency genes. N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to promote the differentiation of various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea is its selectivity for GSK-3. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of GSK-3 in various cellular processes. However, N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea is not suitable for in vivo studies, as it has poor bioavailability and is rapidly metabolized in vivo. It also has limited solubility in aqueous solutions, making it difficult to use in certain experimental systems.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea. One area of interest is the role of GSK-3 in cancer. GSK-3 has been shown to play a role in the development and progression of various types of cancer, and N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea may have potential as a cancer therapeutic. Another area of interest is the development of more potent and selective GSK-3 inhibitors. Finally, there is interest in developing more stable and bioavailable forms of N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea for use in in vivo studies.
Scientific Research Applications
N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, as well as enhance the reprogramming efficiency of induced pluripotent stem cells. N-cyclohexyl-N'-(2,3-dihydro-1H-inden-5-yl)urea has also been shown to promote the differentiation of various cell types, including neurons, cardiomyocytes, and pancreatic beta cells.
properties
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(17-14-7-2-1-3-8-14)18-15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZMNOVGQDARFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




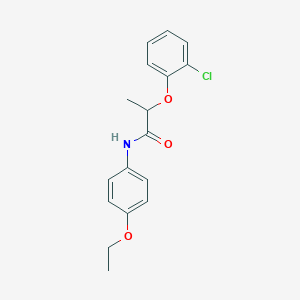
![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4278168.png)
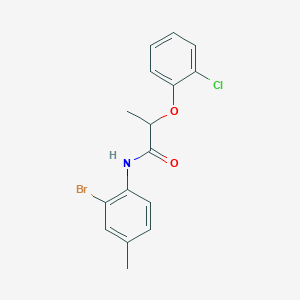
![dimethyl 2-{[2-(2-chlorophenoxy)propanoyl]amino}terephthalate](/img/structure/B4278172.png)
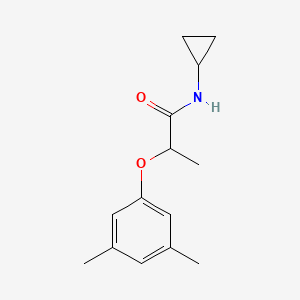
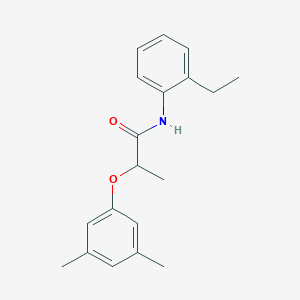
![6-({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278190.png)
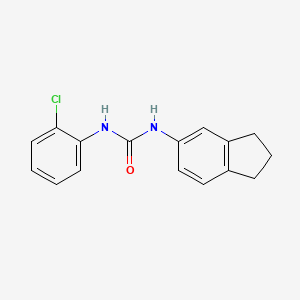
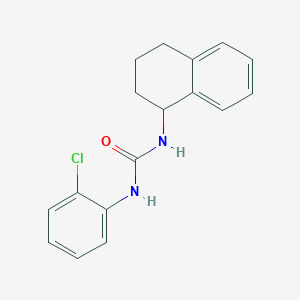
![N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
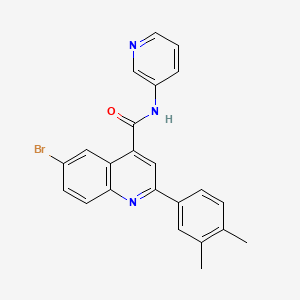
![N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)
![2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4278249.png)